molecular formula C13H15N B099327 2,4-Diethylquinoline CAS No. 17507-22-1

2,4-Diethylquinoline

Cat. No. B099327
CAS RN: 17507-22-1
M. Wt: 185.26 g/mol
InChI Key: GDBOWGDEXZGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethylquinoline, also known as DEQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. DEQ has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In

Mechanism Of Action

The mechanism of action of 2,4-Diethylquinoline is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. Studies have shown that 2,4-Diethylquinoline can inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinase. 2,4-Diethylquinoline has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

2,4-Diethylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Diethylquinoline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 2,4-Diethylquinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,4-Diethylquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2,4-Diethylquinoline has several advantages as a research tool, including its low cost, easy synthesis, and high stability. However, there are also limitations to its use in lab experiments. 2,4-Diethylquinoline has low solubility in water, which can make it difficult to use in biological assays. In addition, 2,4-Diethylquinoline has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.

Future Directions

For research on 2,4-Diethylquinoline include the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

The synthesis of 2,4-Diethylquinoline can be achieved through various methods, including the Skraup synthesis, Pictet-Spengler reaction, and Friedländer synthesis. The Skraup synthesis is the most commonly used method, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of a catalyst such as copper sulfate. The reaction produces a mixture of quinoline derivatives, including 2,4-Diethylquinoline, which can be separated and purified through column chromatography.

Scientific Research Applications

2,4-Diethylquinoline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,4-Diethylquinoline has been used as a ligand in coordination chemistry and as a fluorescent probe for metal ions. In biology, 2,4-Diethylquinoline has been studied for its potential use as an anticancer agent and as a fluorescent probe for biological imaging. In medicine, 2,4-Diethylquinoline has been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.

properties

CAS RN

17507-22-1

Product Name

2,4-Diethylquinoline

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2,4-diethylquinoline

InChI

InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3

InChI Key

GDBOWGDEXZGFQM-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC2=CC=CC=C21)CC

Canonical SMILES

CCC1=CC(=NC2=CC=CC=C21)CC

synonyms

2,4-Diethylquinoline

Origin of Product

United States

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